molecular formula C15H13NO3 B15223162 Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate

Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate

Cat. No.: B15223162
M. Wt: 255.27 g/mol
InChI Key: QSZCDDUCZDLIOS-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole core fused with a benzo ring and functionalized with an ethyl ester group at the 2-position and a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of indole derivatives with ethyl acetoacetate in the presence of a catalyst like p-toluenesulfonic acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions are crucial factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The indole core is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its combination of an indole core with a benzo ring and specific substituents makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 3-oxo-1,2-dihydrobenzo[f]indole-2-carboxylate

InChI

InChI=1S/C15H13NO3/c1-2-19-15(18)13-14(17)11-7-9-5-3-4-6-10(9)8-12(11)16-13/h3-8,13,16H,2H2,1H3

InChI Key

QSZCDDUCZDLIOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=CC3=CC=CC=C3C=C2N1

Origin of Product

United States

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